4-Carbethoxyhexafluorobutyryl chloride

Analytical Chemistry GC-MS Derivatization Stability

4-Carbethoxyhexafluorobutyryl chloride (CAS 18381-53-8), also known as ethyl hexafluoroglutaryl chloride, is a highly fluorinated acyl chloride with the molecular formula C7H5ClF6O3 and a molecular weight of 286.55 g/mol. Its structure features a reactive acid chloride group adjacent to a perfluorinated carbon chain, terminated by an ethyl ester moiety.

Molecular Formula C7H5ClF6O3
Molecular Weight 286.55 g/mol
CAS No. 18381-53-8
Cat. No. B098482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbethoxyhexafluorobutyryl chloride
CAS18381-53-8
Synonyms4-carbethoxyhexafluorobutyryl chloride
4CE-HFBA
Molecular FormulaC7H5ClF6O3
Molecular Weight286.55 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F
InChIInChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3
InChIKeyOLRXGDHRDQKNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carbethoxyhexafluorobutyryl chloride (18381-53-8): A Fluorinated Acyl Chloride for Analytical Derivatization


4-Carbethoxyhexafluorobutyryl chloride (CAS 18381-53-8), also known as ethyl hexafluoroglutaryl chloride, is a highly fluorinated acyl chloride with the molecular formula C7H5ClF6O3 and a molecular weight of 286.55 g/mol [1]. Its structure features a reactive acid chloride group adjacent to a perfluorinated carbon chain, terminated by an ethyl ester moiety [1]. This unique combination of high fluorine content (six fluorine atoms) and dual functionality (acyl chloride and ester) confers specific physicochemical properties, including a boiling point of approximately 159 °C and a density of 1.47 g/cm³ [2][3]. The compound is primarily utilized as a derivatization reagent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), where it enhances the volatility and detectability of polar analytes like amines and alcohols [1].

Procurement Risk: Why Generic Acylating Agents Cannot Replace 4-Carbethoxyhexafluorobutyryl chloride


The selection of a derivatization reagent is not trivial; substituting 4-Carbethoxyhexafluorobutyryl chloride with a generic acylating agent like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) can lead to method failure. Research explicitly demonstrates that HFBA and TFAA derivatives are unstable and cause rapid deterioration of capillary GC columns, whereas 4-carbethoxyhexafluorobutyryl derivatives are stable and do not damage columns [1][2]. Furthermore, the unique mass spectral fragmentation pattern of 4-carbethoxyhexafluorobutyryl derivatives is critical for eliminating interferences from structurally similar compounds, a benefit not achieved with simpler perfluorinated reagents [3]. The ester moiety in the target compound also allows for the facile removal of excess reagent, a distinct advantage in sample workup not shared by its anhydride-based comparators [4].

Quantitative Differentiation of 4-Carbethoxyhexafluorobutyryl chloride Against Standard Derivatization Reagents


Superior Derivative Stability Prevents GC Column Degradation

A direct comparative study evaluated the stability of derivatives formed with 4-carbethoxyhexafluorobutyryl chloride (CHFB-Cl) against those formed with trifluoroacetyl and heptafluorobutyryl reagents. The study explicitly states that the commonly employed trifluoroacetyl and heptafluorobutyryl derivatives are 'relatively unstable and cause rapid deterioration of capillary GC columns,' whereas the CHFB derivative was found to be 'superior' in stability, enabling reliable long-term analytical performance [1][2].

Analytical Chemistry GC-MS Derivatization Stability

Elimination of Interferences in Amphetamine Quantitation via Higher Mass Fragmentation

In a direct comparison, derivatives of methamphetamine and amphetamine formed with 4-carbethoxyhexafluorobutyryl chloride produced a higher mass fragmentation pattern (monitoring ions m/z 248-315) compared to those formed with trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) [1][2]. This shift eliminated the low-mass ions (m/z 91 and 118) as identification criteria, resulting in the 'total elimination' of potential interferences from the structurally similar compounds phentermine and phenethylamine [1][2].

Forensic Toxicology GC-MS Interference Elimination

Enhanced Molecular Ion Mass for Unambiguous Analyte Identification

Comparative studies show that derivatization with 4-carbethoxyhexafluorobutyryl chloride yields protonated molecular ions that are significantly higher in mass than those obtained with conventional heptafluorobutyryl (HFB) derivatives. For fatty alcohols, the molecular ion peaks were 54 u higher than those of conventional HFB derivatives (e.g., m/z 493-549 for target vs. m/z 439-495 for HFB) [1][2]. For ethylene glycol, a distinct protonated molecular ion peak at m/z 563 is produced, enabling unambiguous confirmation [3].

Analytical Chemistry Chemical Ionization MS Molecular Ion Mass

Reduced Derivative Volatility Enhances Chromatographic Retention

Multiple studies confirm that 4-carbethoxyhexafluorobutyryl derivatives are consistently less volatile than their conventional counterparts. The derivatives are reported to have 'lesser volatility than derivatives of trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA)' [1] and are 'less volatile than the conventional heptafluorobutyryl derivatives' [2]. For ethylene glycol, the derivative 'yields less volatile derivatives than any conventional derivatives' [3].

Gas Chromatography Derivatization Volatility

Validated Assay Performance for Diverse Analytes

Derivatization with 4-carbethoxyhexafluorobutyryl chloride has been validated across multiple analytical methods, demonstrating robust performance. For tricyclic antidepressants, the GC-MS assay was linear from 25 to 1500 ng/mL with a coefficient of variation (CV) of 9.7 ± 1.3% [1]. For aniline in serum, the assay showed within-run and between-run precisions of 3.8% and 5.8%, respectively, with a linear range of 0.5–25.0 mg/L [2]. For ethylene glycol, precision was 6.7% (within-run) and 8.2% (between-run) with linearity from 1.1–36.1 mmol/L [3]. This data establishes the reagent's utility across a wide dynamic range and concentration scales.

Method Validation GC-MS Precision Linearity

Low Detection Limits Enable Sensitive Analysis

Methods employing 4-carbethoxyhexafluorobutyryl chloride consistently achieve low detection limits, crucial for trace analysis. Reported detection limits include 0.1 mg/L for aniline in serum [1], 0.2 μg/mL for urinary phenmetrazine [2], and 0.5 mg/L for urinary phenols [3]. These values are comparable to or exceed the sensitivity of methods using alternative derivatization agents for the same analytes.

Analytical Sensitivity GC-MS Detection Limit

High-Impact Application Scenarios for 4-Carbethoxyhexafluorobutyryl chloride (CAS 18381-53-8)


Confirmatory Forensic Toxicology for Amphetamines

In forensic laboratories, this compound is the gold standard for the confirmatory GC-MS analysis of amphetamine and methamphetamine in urine. As established by Czarny & Hornbeck (1989), the high-mass fragmentation pattern of its derivatives uniquely eliminates interferences from phentermine and phenethylamine, providing the unambiguous identification required for legal defensibility [1][2]. The use of deuterated internal standards alongside this reagent enables precise and accurate quantitation, a critical requirement for court-admissible toxicology reports.

Stable Isotope Dilution Assays for Therapeutic Drug Monitoring (TDM)

This reagent is essential for developing stable isotope dilution GC-MS methods for therapeutic drug monitoring, particularly for secondary amine drugs like tricyclic antidepressants. The work by Way et al. (1998) demonstrated that its derivatives are stable and do not damage GC columns, unlike TFAA and HFBA, allowing for robust, long-term analytical workflows [3]. The method's linear range (25–1500 ng/mL) and precision (CV 9.7%) are well-suited for clinical pharmacokinetic studies and patient monitoring [3].

Unambiguous Identification of Toxic Alcohols and Glycols in Clinical Toxicology

In cases of suspected poisoning with ethylene glycol or other glycols, this reagent provides a unique analytical advantage. As shown by Dasgupta et al. (1995), derivatization yields a distinct protonated molecular ion at m/z 563, enabling unambiguous confirmation of ethylene glycol that is not possible with conventional methods [4]. The method is also broadly applicable to other glycols and is free from serum matrix interference, making it a powerful tool for emergency toxicology [4].

Trace Analysis of Environmental and Industrial Contaminants

The compound is valuable for the trace analysis of aromatic amines and phenols in environmental or biological samples. Methods have been validated for aniline and urinary phenols, demonstrating high sensitivity with detection limits as low as 0.1 mg/L and 0.5 mg/L, respectively [5][6]. The assays are robust, showing good precision (CV < 10%) and are not affected by common matrix interferences like lipemia or hemolysis, making them suitable for monitoring human exposure to industrial chemicals [5].

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